CD24/Siglec-10 blocking peptide, CSBP
Description
CD24/Siglec-10 Blocking Peptide (CSBP) is a novel dual-targeting therapeutic agent designed to disrupt immune checkpoint interactions in cancer. By simultaneously blocking the CD24/Siglec-10 and PD-1/PD-L1 pathways, CSBP enhances macrophage-mediated phagocytosis of tumor cells and activates CD8+ T cells, offering a synergistic approach to cancer immunotherapy .
Properties
Molecular Formula |
C47H68N8O15 |
|---|---|
Molecular Weight |
985.1 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C47H68N8O15/c1-24(2)18-30(48)40(62)50-35(22-38(60)61)44(66)55-39(26(5)6)46(68)53-34(20-27-10-8-7-9-11-27)42(64)51-32(19-25(3)4)41(63)52-33(21-28-12-14-29(57)15-13-28)43(65)54-36(23-56)45(67)49-31(47(69)70)16-17-37(58)59/h7-15,24-26,30-36,39,56-57H,16-23,48H2,1-6H3,(H,49,67)(H,50,62)(H,51,64)(H,52,63)(H,53,68)(H,54,65)(H,55,66)(H,58,59)(H,60,61)(H,69,70)/t30-,31-,32-,33-,34-,35-,36-,39-/m1/s1 |
InChI Key |
OYUKIHOFWJFQQK-HRCXZZMQSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CO)C(=O)N[C@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Affinity : KD = 9.22 ± 6.47 µM (CD24/Siglec-10), IC50 = 30.25 ± 0.24 µM (PD-1/PD-L1) .
- Stability: Resists degradation in serum due to D-amino acid modifications .
- Synergy with radiotherapy : Reduces tumor burden in anti-PD-1-resistant models (e.g., 4T1) .
Comparison with Similar Compounds
CD47/SIRPα Inhibitors (e.g., Magrolimab)
Key Findings :
- CD24 is overexpressed in solid tumors (e.g., ovarian, triple-negative breast cancer) but minimally in normal tissues, reducing off-target effects compared to CD47 .
- CSBP’s dual targeting avoids the need for combination therapies (e.g., anti-CD47 + anti-PD-1), simplifying treatment regimens .
PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab)
Key Findings :
- CSBP addresses both innate and adaptive immune evasion, overcoming resistance to single-target PD-1 inhibitors .
- In MC38 (PD-1-sensitive) and 4T1 (PD-1-resistant) models, CSBP + radiotherapy reduced tumor volume by 70–80% vs. 40–50% with anti-PD-1 alone .
CD24 Monoclonal Antibodies (e.g., KH801)
Key Findings :
- CSBP’s small size enables better tumor penetration but requires frequent dosing .
- KH801, a CD24 mAb in Phase I, may face challenges with antigen sink effects due to CD24’s low normal tissue expression .
Research Findings and Data
In Vitro Efficacy
- Phagocytosis : CSBP increased tumor cell phagocytosis by 3.5-fold (macrophages) and 2.8-fold (M-MDSCs) vs. controls .
- T-cell Activation : CSBP restored IFN-γ+ CD8+ T cells by 45% in co-cultures with PD-L1+ tumor cells .
In Vivo Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
